

Spectroscopic Profile of 2-Methyl-3phenylbenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbenzofuran

Cat. No.: B15210741

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This guide provides an in-depth overview of the spectroscopic data for **2-Methyl-3- phenylbenzofuran**, tailored for researchers, scientists, and professionals in drug development.

The document presents a structured summary of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy data. Detailed experimental protocols are provided for each technique, and key concepts are visualized using logical diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Methyl-3-phenylbenzofuran**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.50	d, J = 7.5 Hz	1H	Aromatic H
7.44–7.37	m	5H	Aromatic H (phenyl group)
7.28	t, J = 7.0 Hz	1H	Aromatic H
7.20–7.14	m	2H	Aromatic H
2.46	S	3H	-СН₃



Solvent: CDCl₃, Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
154.0	C (quaternary)
151.3	C (quaternary)
132.9	C (quaternary)
128.9	СН
128.8	СН
128.7	СН
126.9	СН
123.5	СН
122.6	СН
119.3	C (quaternary)
116.9	C (quaternary)
110.7	СН
12.8	-CH₃

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Mass Spectrometry Data



m/z	Relative Intensity (%)	Assignment
208	100	[M]+
207	30	[M-H] ⁺
205	51	[M-3H] ⁺
178	17	[M-CH ₂ O] ⁺
177	21	[M-CH₃O] ⁺
130	30	

Ionization Mode: Electron Ionization (EI) at 70 eV

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

While specific experimental IR data for **2-Methyl-3-phenylbenzofuran** is not readily available, characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration
3100-3000	Medium	Aromatic C-H stretch
2925-2850	Medium	-CH₃ stretch
1600-1450	Strong	Aromatic C=C stretch
1250-1000	Strong	C-O-C stretch (ether)
900-675	Strong	Aromatic C-H out-of-plane bend

Table 5: UV-Vis Spectroscopy Data (Predicted)

Similarly, the UV-Vis absorption maxima for **2-Methyl-3-phenylbenzofuran** can be estimated based on the benzofuran chromophore.



λmax (nm)	Solvent	Electronic Transition
~250-290	Ethanol/Hexane	π → π*

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

- Sample Preparation: A sample of 5-25 mg for 1H NMR or 50-100 mg for ^{13}C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl $_3$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
- Data Acquisition: The prepared sample tube is placed in the spectrometer's probe. The
 magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are
 applied to the sample, and the resulting free induction decay (FID) signal is detected.
- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, multiplicities, coupling constants, and integrations of the signals are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.



Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
 For volatile compounds like 2-Methyl-3-phenylbenzofuran, direct insertion or gas chromatography (GC) can be used.
- Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam (typically 70 eV) bombards the sample, causing the ejection of an electron to form a molecular ion ([M]+) and inducing fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.
- Instrumentation: An FTIR spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.
- Data Acquisition: The sample is placed in the infrared beam path. The instrument measures the interference pattern of the infrared radiation after it has passed through the sample.
- Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The



characteristic absorption bands are then correlated with specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly in conjugated systems.

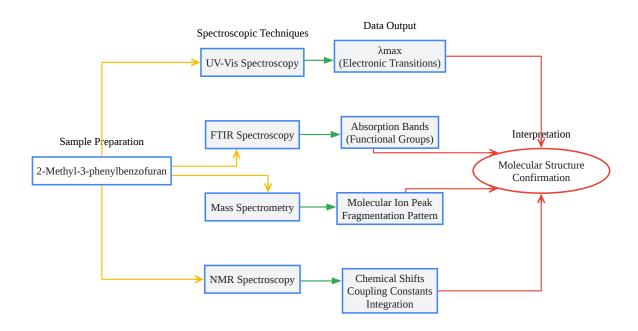
Methodology:

- Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or hexane). The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.
- Data Acquisition: A cuvette containing the sample solution is placed in the sample beam
 path. The instrument scans a range of wavelengths in the ultraviolet and visible regions (e.g.,
 200-800 nm) and records the absorbance at each wavelength.
- Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum.

Visualizations

The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of **2-Methyl-3-phenylbenzofuran**.

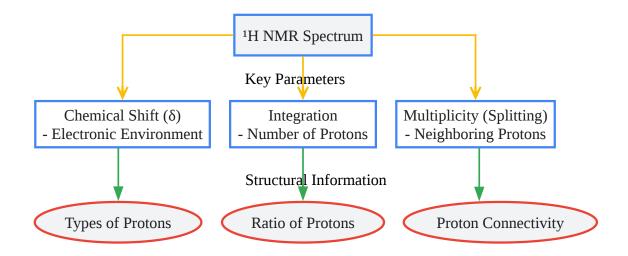




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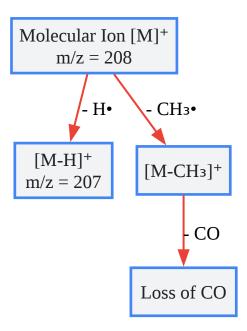
Caption: Workflow for the spectroscopic analysis of 2-Methyl-3-phenylbenzofuran.





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Caption: Logical relationships in the interpretation of a ¹H NMR spectrum.



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Caption: A simplified potential fragmentation pathway for **2-Methyl-3-phenylbenzofuran** in Mass Spectrometry.



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